3-[(2,4-Dichlorobenzyl)oxy]benzoic acid
Overview
Description
The compound 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a 2,4-dichlorobenzyl group attached through an ether linkage. This compound is not directly discussed in the provided papers, but related compounds and their properties are examined, which can give insights into the behavior and characteristics of similar aromatic carboxylic acids.
Synthesis Analysis
The synthesis of related compounds, such as 3,5-dichloro benzoic acid, involves starting with o-amino benzoic acid as the raw material. The process includes chlorination and diazotization reactions. Optimal conditions for these reactions can yield the product in excess of 70% . Although the exact synthesis of 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid is not detailed, similar synthetic strategies could potentially be applied, with adjustments for the specific substituents and functional groups involved.
Molecular Structure Analysis
The molecular structure of aromatic carboxylic acids can be studied using various spectroscopic techniques. For instance, the structure of 3-benzoylbenzoic acid oxime was determined using single-crystal X-ray diffraction, revealing the presence of strong hydrogen bonds between carboxyl and oxime groups . While this compound is not the same as 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid, the techniques used are applicable for determining the molecular structure of a wide range of aromatic carboxylic acids.
Chemical Reactions Analysis
The chemical behavior of aromatic carboxylic acids can be complex, with the potential for various reactions depending on the substituents present. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria depending on solvent composition and pH . These findings suggest that 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid may also undergo specific chemical reactions influenced by its molecular structure and environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic carboxylic acids can be explored through experimental and theoretical studies. Quantum chemical calculations, such as Density Functional Theory (DFT), can evaluate properties like vibrational spectra, UV-Vis absorption, and NMR chemical shifts . Additionally, the electrostatic potential surface (MEP), HOMO-LUMO energy gap, and non-linear optical properties can be computed to understand the reactivity and interactions of the molecule . These analyses are crucial for assessing the quality control of medicines and drug-receptor interactions, which could be relevant for 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid if it were to be used in pharmaceutical applications.
Scientific Research Applications
1. Catalytic and Synthetic Applications
- Recyclable Hypervalent Iodine Reagents : 3-(dichloroiodo)benzoic acid has been used as a recyclable hypervalent iodine reagent for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. This reagent offers the advantage of easy separation and reusability from reaction mixtures (Yusubov, Drygunova, & Zhdankin, 2004).
- Green Catalytic System : SiO2-supported RuCl3/3-(dichloroiodo)benzoic acid is an efficient catalytic system for the oxidation of alcohols and sulfides in water. It demonstrates high conversions and chemoselectivity under mild conditions (Zeng, Chen, Yoshimura, Middleton, & Zhdankin, 2011).
2. Thermodynamic and Phase Behavior Studies
- Thermodynamic Modeling of Mixtures : The phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids has been studied using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). This research is crucial for process design in pharmaceutical research (Reschke, Zherikova, Verevkin, & Held, 2016).
3. Photophysical Properties
- Luminescent Lanthanide Complexes : Research on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid has been conducted to study their photophysical properties. The study examined the influence of electron-releasing or electron-withdrawing substituents on the luminescence efficiencies of these complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-5-4-10(13(16)7-11)8-19-12-3-1-2-9(6-12)14(17)18/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYJRKVTWQOQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245505 | |
Record name | Benzoic acid, 3-[(2,4-dichlorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorobenzyl)oxy]benzoic acid | |
CAS RN |
360778-55-8 | |
Record name | Benzoic acid, 3-[(2,4-dichlorophenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360778-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[(2,4-dichlorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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